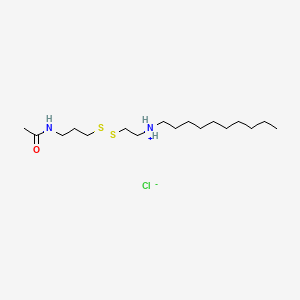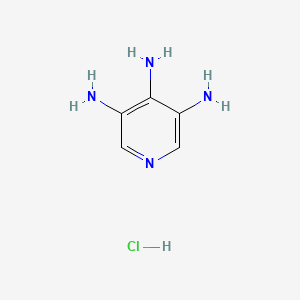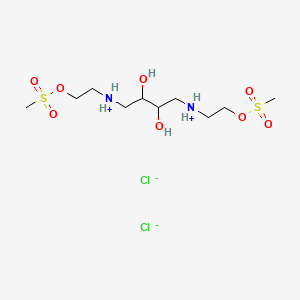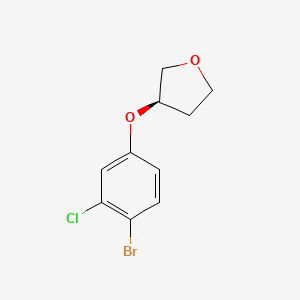
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is a chemical compound with the molecular formula C11H15NO2·HBr It is a derivative of naphthalene and contains both methylamino and dihydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.
Functional Group Introduction:
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a neurotransmitter analog.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydroxy-2-methylaminotetralin: Similar structure but different functional groups.
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar backbone but different substituents.
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino): Similar core structure with variations in functional groups.
Uniqueness
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
38313-28-9 |
|---|---|
Fórmula molecular |
C11H16BrNO2 |
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
(5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium;bromide |
InChI |
InChI=1S/C11H15NO2.BrH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H |
Clave InChI |
WVTXFXCXXUAZLK-UHFFFAOYSA-N |
SMILES canónico |
C[NH2+]C1CCC2=C(C1)C=CC(=C2O)O.[Br-] |
Números CAS relacionados |
39478-89-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


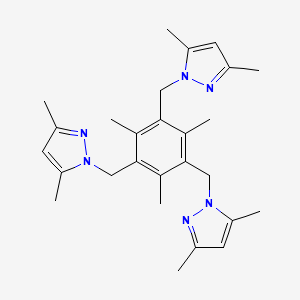
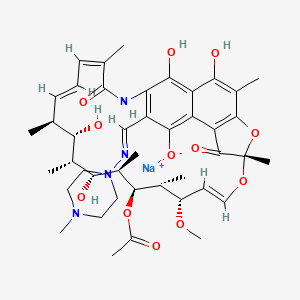
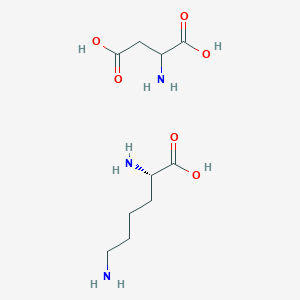


![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
